molecular formula C24H42S6 B14438392 Hexakis[(propan-2-yl)sulfanyl]benzene CAS No. 74542-72-6

Hexakis[(propan-2-yl)sulfanyl]benzene

Cat. No.: B14438392
CAS No.: 74542-72-6
M. Wt: 523.0 g/mol
InChI Key: LHDVVAGYPQMRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexakis[(propan-2-yl)sulfanyl]benzene is a highly substituted benzene derivative featuring six propan-2-yl sulfanyl (-S-CH(CH₃)₂) groups symmetrically attached to the aromatic core. The bulky, electron-donating propan-2-yl sulfanyl groups confer unique steric and electronic properties, influencing solubility, thermal stability, and molecular packing.

Properties

CAS No.

74542-72-6

Molecular Formula

C24H42S6

Molecular Weight

523.0 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(propan-2-ylsulfanyl)benzene

InChI

InChI=1S/C24H42S6/c1-13(2)25-19-20(26-14(3)4)22(28-16(7)8)24(30-18(11)12)23(29-17(9)10)21(19)27-15(5)6/h13-18H,1-12H3

InChI Key

LHDVVAGYPQMRMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=C(C(=C1SC(C)C)SC(C)C)SC(C)C)SC(C)C)SC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(propan-2-yl)sulfanyl]benzene typically involves the reaction of benzene with propan-2-yl sulfanyl groups under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with propan-2-yl sulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a sigma complex, followed by the elimination of hydrogen chloride (HCl) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexakis[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Hexakis[(propan-2-yl)sulfanyl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hexakis[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s aromatic ring can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Hexakis(4-bromophenyl)benzene vs. Adamantane-Based Polymers
  • Hexakis(4-bromophenyl)benzene forms microporous polymers (e.g., HPOP-2) via Sonogashira coupling, achieving a BET surface area of 742 m²g⁻¹ but degrading thermally at ~280°C .
  • Adamantane-based analogs (e.g., 1,3,5,7-tetrakis(4-iodophenyl)adamantane polymers) exhibit lower BET surface areas (~665 m²g⁻¹) but superior thermal stability (degradation at ~340°C) due to the rigid adamantane framework .
  • Key Insight : Bulky substituents like propan-2-yl sulfanyl in Hexakis[(propan-2-yl)sulfanyl]benzene may reduce surface area compared to bromophenyl derivatives but enhance thermal stability through steric protection.
Hexakis(phenylthio)benzene and Derivatives
  • Hexakis(phenylthio)benzene (3) and hexakis(4-methylphenylthio)benzene (4) serve as references in photophysical studies. Their π-extended naphthylthio analogs (5, 6) show redshifted luminescence due to enhanced π-conjugation .
  • This compound : The propan-2-yl groups lack π-extension, likely reducing luminescence intensity compared to naphthylthio derivatives. However, their electron-donating nature could improve solubility and alter charge-transfer dynamics .
Nitrogen-Heterocycle-Functionalized Derivatives
  • Hexakis(4-pyridylethynyl)benzene (1) and hexakis(5-pyrimidylethynyl)benzene (2) incorporate nitrogen-rich ethynyl groups, enabling coordination chemistry and electronic tunability .
  • Contrast : The propan-2-yl sulfanyl groups in this compound lack coordinative sites but may offer better hydrolytic stability compared to pyridyl/pyrimidyl groups.

Physical and Thermal Properties

Table 1: Comparison of Surface Area and Thermal Stability

Compound BET Surface Area (m²g⁻¹) Degradation Temperature (°C) Key Feature
Hexakis(4-bromophenyl)benzene 742 280 High surface area, moderate stability
Adamantane-based polymer 665 340 Lower surface area, high stability
Hexakis(phenylthio)benzene Not reported >250 (estimated) Photophysical versatility
  • This compound : Expected to exhibit intermediate thermal stability (~300–320°C) due to sulfur’s inherent stability and steric shielding from propan-2-yl groups. Surface area may be lower than bromophenyl analogs due to bulkier substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.